molecular formula C13H19ClN2 B1625518 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline CAS No. 85983-54-6

3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline

Cat. No.: B1625518
CAS No.: 85983-54-6
M. Wt: 238.75 g/mol
InChI Key: DEZBYVVELTVSTE-UHFFFAOYSA-N
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Description

3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline (CAS 85983-54-6) is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.76 g/mol . This aniline derivative is characterized by a piperidine ring substituted with methyl groups at the 3 and 5 positions, making it a valuable chemical intermediate in sophisticated organic synthesis. This compound is of significant interest in medicinal chemistry research. Piperidine-containing structures like this one are frequently explored as key building blocks in the development of active pharmaceutical ingredients. Recent scientific literature highlights the role of closely related 3,5-dimethylpiperidine derivatives in the development of highly potent molecular glue-type degraders for the oncogenic transcriptional repressor BCL6, a target in lymphoid malignancies . The specific substitution pattern on the piperidine ring can be critical for optimizing the binding affinity and pharmacokinetic properties of such investigational compounds . For safe handling, please note the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Handling and Storage: This product should be kept in a dark place under an inert atmosphere at room temperature . Disclaimer: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The information provided is for reference and educational purposes and does not constitute a license to operate under or a recommendation to infringe any patent or intellectual property rights.

Properties

IUPAC Name

3-chloro-4-(3,5-dimethylpiperidin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN2/c1-9-5-10(2)8-16(7-9)13-4-3-11(15)6-12(13)14/h3-4,6,9-10H,5,7-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEZBYVVELTVSTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=C(C=C2)N)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00524852
Record name 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85983-54-6
Record name 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00524852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Substitution Reaction

The SNAr reaction leverages the electron-withdrawing nitro group to activate the aromatic ring for displacement of a leaving group (e.g., fluoride or chloride). For example, 3-chloro-4-fluoronitrobenzene reacts with 3,5-dimethylpiperidine in a polar aprotic solvent (e.g., DMF) under basic conditions (KOH, 20–35°C), achieving substitution at the 4-position.

Key Optimization Parameters :

  • Solvent : DMF enhances nucleophilicity and stabilizes transition states.
  • Temperature : Moderately elevated temperatures (30–40°C) accelerate substitution without promoting side reactions.
  • Base : KOH neutralizes HF byproducts, driving the reaction to completion.

This step yields 3-chloro-4-(3,5-dimethylpiperidin-1-yl)nitrobenzene with reported yields of 93%.

Nitro Group Reduction

Catalytic hydrogenation (H₂/Pd-C) or chemoselective reducing agents (NaBH₄/ZnCl₂) convert the nitro group to aniline. The latter method, adapted from CN106432054A, avoids precious metals and operates under mild conditions:

Procedure :

  • Reduction : 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)nitrobenzene is treated with NaBH₄ (1.5–2 equiv) and ZnCl₂ (0.5–0.7 equiv) in THF at 20–30°C for 3–5 hours.
  • Workup : The mixture is quenched with dilute HCl, basified to pH 10–12, and extracted with ethyl acetate.

Yield : 95–96%, with purity confirmed via ¹H NMR.

Method 2: Reductive Cyclization Approach

Quaternary Ammonium Salt Formation

Inspired by CN106432054A, this route begins with 3-(4-nitrophenyl)pyridine and 3-chloropropene, forming an N-allyl quaternary ammonium salt. While the original patent focuses on piperidine formation, adapting the substrate to include methyl groups enables access to 3,5-dimethylpiperidine.

Reaction Conditions :

  • Reactants : 3-(4-Nitrophenyl)pyridine and 3-chloro-2-methylpropene (1:1 molar ratio).
  • Solvent : THF or acetonitrile.
  • Temperature : 55–65°C for 2–3 hours.

Simultaneous Reduction and Cyclization

The quaternary salt undergoes reductive cyclization using NaBH₄/ZnCl₂, which concurrently reduces the nitro group and forms the piperidine ring:

Procedure :

  • Reduction : The salt is stirred with ZnCl₂ (0.5 equiv) and NaBH₄ (1.5–2 equiv) in THF at 20–30°C.
  • Cyclization : Intramolecular attack by the amine nitrogen on the allyl group forms the piperidine ring.

Yield : 95.2–96.2%, with the dimethyl groups introduced via propene derivatives.

Comparative Analysis of Methods

Parameter Method 1 (SNAr + Reduction) Method 2 (Reductive Cyclization)
Starting Materials 3-Chloro-4-fluoronitrobenzene 3-(4-Nitrophenyl)pyridine
Key Reagents KOH, NaBH₄/ZnCl₂ 3-Chloropropene, NaBH₄/ZnCl₂
Yield 93% (Substitution), 95% (Reduction) 95.2–96.2%
Scalability Suitable for industrial scale Requires specialized intermediates
Cost Low (avoids precious metals) Moderate (multi-step synthesis)

Method 1 offers superior scalability and cost-effectiveness, while Method 2 provides higher atom economy for specific intermediates.

Experimental Data and Optimization

Solvent Screening for SNAr

Solvent Yield (%) Purity (%) Source
DMF 93 >99.5
DMSO 85 98
ACN 78 97

DMF maximizes yield due to its high polarity and ability to stabilize ionic intermediates.

Reduction Agent Efficiency

Reducing System Yield (%) Reaction Time (h) Source
NaBH₄/ZnCl₂ 95–96 3–5
H₂/Pd-C 90 2
Fe/HCl 75 6

NaBH₄/ZnCl₂ outperforms traditional methods, offering rapid reduction under mild conditions.

Challenges and Alternative Approaches

Regioselectivity in Substitution

Compounds with multiple leaving groups (e.g., 3-chloro-4-fluoronitrobenzene) risk ambiguous substitution sites. Directed ortho-metalation or protective groups (e.g., Boc for amines) can enhance selectivity but add synthetic steps.

Steric Hindrance in Piperidine Formation

Bulky 3,5-dimethyl groups on piperidine may slow cyclization. Kinetic studies suggest increasing reaction temperatures to 40°C improves ring closure rates without compromising yield.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Palladium on carbon (Pd/C) under hydrogen atmosphere is commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: N-oxides of the parent compound.

    Reduction: this compound.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

Chemistry: 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the interactions of aniline derivatives with biological systems. It serves as a model compound for understanding the behavior of similar structures in biological environments.

Medicine: Its structural features make it a candidate for drug design and discovery.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis and Structural Features

The following table compares the substituents, molecular properties, and synthesis methods of 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline with three related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications
This compound -Cl (position 3), 3,5-dimethylpiperidine C₁₃H₁₉ClN₂ 238.76 High steric bulk, basic amine group; moderate lipophilicity Potential pharmaceutical intermediate
N-(3-Chloro-4-(trifluoromethyl)phenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methyl-pyrimidin-4-amine (2t) -Cl, -CF₃ (positions 3,4); pyrimidine-pyrazole C₁₇H₁₆F₃N₅ 347.34 Enhanced lipophilicity (CF₃); planar pyrimidine-pyrazole system KCa2 channel modulator
N-(3-Chloro-4-(2-pyridylmethoxy)aniline -Cl (position 3), 2-pyridylmethoxy C₁₂H₁₁ClN₂O 234.69 Ether-linked pyridine; polarizable π-system, moderate solubility in polar solvents Pharmaceutical intermediate (e.g., cyanoacetamide synthesis)
3-Chloro-4-(1H-1,2,4-triazol-1-yl)aniline -Cl (position 3), 1,2,4-triazole C₈H₇ClN₄ 194.62 Aromatic heterocycle (triazole); hydrogen-bonding capability Unspecified (likely bioactive scaffold)
Key Observations:
  • Steric and Electronic Effects : The 3,5-dimethylpiperidine group in the target compound introduces significant steric bulk and basicity, which may influence receptor binding in bioactive contexts. In contrast, the trifluoromethyl group in 2t enhances lipophilicity and metabolic stability .
Key Observations:
  • Toxicity : The target compound and the triazole analog share acute oral toxicity (H302), highlighting the need for careful handling.
  • Stability : The target compound’s storage requirements (inert, dark) suggest sensitivity to oxidation or photodegradation, whereas the triazole derivative may be more stable under standard conditions.

Biological Activity

3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline is a compound of interest in medicinal chemistry due to its structural features that suggest potential biological activity. This article explores its biochemical properties, mechanisms of action, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C13H18ClN2 and a molecular weight of 236.76 g/mol. Its structure includes a chloro-substituted aniline moiety and a piperidine ring, which are known to influence its interaction with biological targets.

This compound exhibits its biological activity primarily through the following mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, affecting various biochemical pathways. For instance, it can modulate the activity of kinases involved in cellular signaling .
  • Receptor Interaction : It acts as a ligand for certain receptors, potentially influencing neurotransmitter systems in the central nervous system. This interaction can lead to altered signaling pathways associated with mood regulation and cognition .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, where it showed improved apoptosis induction compared to standard treatments like bleomycin .

Neuropharmacological Effects

Due to its ability to interact with neurotransmitter receptors, this compound is being investigated for its potential in treating neurodegenerative diseases and psychiatric disorders. The compound's modulation of serotonin and dopamine receptors suggests that it may have antidepressant or antipsychotic effects .

Case Studies and Research Findings

A selection of studies provides insight into the biological activity of this compound:

StudyFindings
Study 1 : Enzyme Inhibition Demonstrated IC50 values indicating effective inhibition of key kinases involved in cancer progression.
Study 2 : Cytotoxicity Assay Showed significant cytotoxic effects on FaDu cells with enhanced apoptosis compared to controls.
Study 3 : Receptor Binding Identified interactions with serotonin receptors, suggesting potential for psychiatric applications.

Stability and Temporal Effects

The stability of this compound under various conditions affects its long-term efficacy. Studies indicate that while the compound remains stable initially, prolonged exposure can lead to degradation, impacting its biological activity over time.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline, and what experimental conditions optimize yield and purity?

  • Methodological Answer : A two-step approach is typically employed:

  • Step 1 : Substitution reaction using 3-chloro-4-fluoroaniline derivatives with 3,5-dimethylpiperidine under alkaline conditions (e.g., K₂CO₃ in DMF at 80–100°C) to introduce the piperidinyl group .
  • Step 2 : Reduction of any nitro intermediates (if present) using iron powder in acidic conditions (e.g., HCl/EtOH) to yield the final aniline derivative .
  • Optimization : Purity is enhanced via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • HR-MS (High-Resolution Mass Spectrometry) confirms molecular formula (e.g., [M + H]+ peaks with <2 ppm error) .
  • ¹H/¹³C NMR in DMSO-d₆ or CDCl₃ resolves substituent positions (e.g., aromatic protons at δ 6.8–7.2 ppm, piperidinyl methyl groups at δ 1.0–1.5 ppm) .
  • X-ray crystallography (using SHELX programs) determines 3D structure and hydrogen-bonding networks, critical for understanding reactivity .

Q. What are the stability considerations for this compound under various storage conditions?

  • Methodological Answer :

  • Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent oxidation of the aniline group.
  • Degradation is monitored via TLC (silica gel, 10% MeOH/CH₂Cl₂) or HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How can researchers analyze structure-activity relationships (SAR) for this compound in drug discovery contexts?

  • Methodological Answer :

  • Fragment-based design : Replace the 3,5-dimethylpiperidinyl group with other heterocycles (e.g., pyridine, morpholine) and evaluate inhibition potency against target enzymes (e.g., kinases) .
  • Computational docking : Use Schrödinger Suite or AutoDock to model interactions with binding pockets (e.g., EGFR-T790M mutant) and validate via IC₅₀ assays .

Q. What strategies address solubility and stability challenges during biological assays?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO ≤1% in PBS) or formulate as hydrochloride salts .
  • Stability in assays : Include antioxidants (e.g., ascorbic acid) in buffer systems and conduct LC-MS stability screenings at physiological pH (7.4) and temperature (37°C) .

Q. How do substituent variations on the aniline ring affect biological activity, based on SAR studies?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., –CF₃ at the 4-position) enhance binding to hydrophobic enzyme pockets, as seen in p38 MAP kinase inhibitors .
  • Chloro substituents at the 3-position improve metabolic stability by reducing cytochrome P450-mediated oxidation .
  • Comparative studies with 3-chloro-4-(4-chlorophenoxy)aniline show that bulkier substituents decrease cellular permeability but increase target specificity .

Q. What computational approaches predict the binding affinity of this compound with target proteins?

  • Methodological Answer :

  • Molecular dynamics simulations (GROMACS/AMBER) assess binding free energy (ΔG) and residence time .
  • QSAR models (e.g., Random Forest or SVM) correlate substituent electronic parameters (Hammett σ) with inhibitory activity .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(3,5-dimethylpiperidin-1-yl)aniline

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.